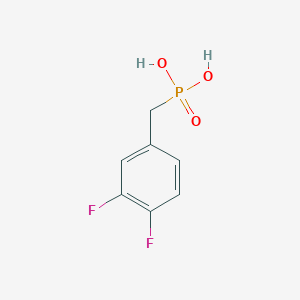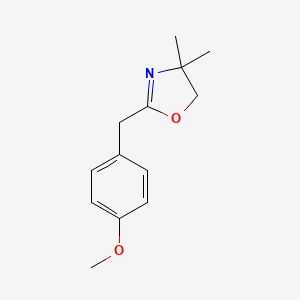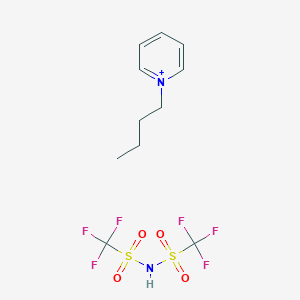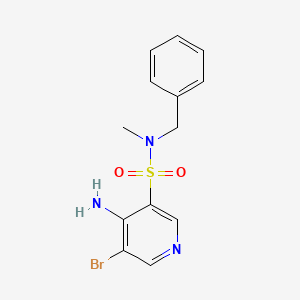
(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid is an organic compound characterized by the presence of a hydroxyl group and a trifluorophenyl group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid typically involves the reaction of 2,4,5-trifluorobenzyl halide with a suitable nucleophile under controlled conditions. One common method involves the use of magnesium metal in an anhydrous organic solvent to form a Grignard reagent, which is then reacted with an appropriate electrophile to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(2,4,5-trifluorophenyl)ethanol.
Substitution: Formation of various substituted trifluorophenyl derivatives.
Applications De Recherche Scientifique
(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluorophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
2,4,5-Trifluorophenylacetic acid: A related compound with similar structural features.
Uniqueness
(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid is unique due to the presence of both a hydroxyl group and a trifluorophenyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H5F3O3 |
|---|---|
Poids moléculaire |
206.12 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)/t7-/m1/s1 |
Clé InChI |
KGSNZRPLTBOIQG-SSDOTTSWSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1F)F)F)[C@H](C(=O)O)O |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11823315.png)




![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)

![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)
